molecular formula C6H11Na4O7P B10821702 PMPA sodium

PMPA sodium

Cat. No.: B10821702
M. Wt: 318.08 g/mol
InChI Key: KWMFJFBCJSXCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing PMPA as a Research Compound

PMPA is a synthetic phosphonate (B1237965) derivative characterized by its pentanedioic acid backbone with a phosphonomethyl substituent. This structure enables it to interact effectively with the active site of GCPII . The sodium salt form of PMPA is frequently utilized in research settings due to its enhanced aqueous solubility, which is critical for in vitro and in vivo applications .

The primary research significance of PMPA stems from its potent and selective inhibition of GCPII, an enzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into glutamate (B1630785) and N-acetylaspartate medchemexpress.commedchemexpress.com. Excessive glutamate signaling is implicated in various neurological disorders, including excitotoxicity, stroke, neuropathic pain, and substance use disorders frontiersin.org. By inhibiting GCPII, PMPA modulates these glutamatergic pathways, thereby offering potential neuroprotective and therapeutic benefits medchemexpress.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov.

Despite its therapeutic promise, PMPA presents challenges for research and clinical translation, including its high polarity and multiple acidic functionalities, which result in poor oral bioavailability (<1%) and difficulties in analytical detection in biological matrices medchemexpress.comresearchgate.netnih.gov. These limitations have spurred significant research into developing prodrugs and advanced delivery systems, such as dendrimer conjugates, to improve its pharmacokinetic properties, brain penetration, and cellular targeting researchgate.netnih.govresearchgate.netcardiff.ac.uk. Furthermore, PMPA is a key intermediate in the synthesis of important antiviral medications like Tenofovir (B777), highlighting its broader significance in medicinal chemistry and drug development cardiff.ac.ukacs.orgacs.orgresearchgate.net.

Historical Development and Scientific Discovery in Research

The scientific journey of PMPA began in the 1990s, with its synthesis and characterization as a potent and selective inhibitor of GCPII occurring around 1996 . This discovery marked a significant milestone, providing researchers with a nanomolar-potency inhibitor that exhibited over 1,000-fold selectivity for GCPII over other biological targets .

Early research in 1999 demonstrated PMPA's neuroprotective capabilities in preclinical models of ischemic stroke, validating the inhibition of GCPII as a viable strategy to mitigate excitotoxic glutamate levels . Subsequent years saw further advancements, including the structural elucidation of PMPA's binding to GCPII through X-ray crystallography in 2004, which provided critical insights into its mechanism of action . The development of radiolabeled PMPA ([³H]2-PMPA) also facilitated the creation of binding assays, proving useful for high-throughput screening and further characterization of GCPII activity researchgate.net.

In parallel, PMPA gained recognition as a crucial precursor in the synthesis of Tenofovir, a cornerstone medication for treating HIV and Hepatitis B infections cardiff.ac.ukacs.orgacs.orgresearchgate.net. This dual role underscores PMPA's multifaceted impact on biomedical research and pharmaceutical development.

Scope and Significance of PMPA Research Disciplines

The research landscape for PMPA spans multiple scientific disciplines, reflecting its diverse biological activities and chemical properties:

Neuroscience and Neurology: This is a primary area of PMPA research, focusing on its neuroprotective effects in conditions such as stroke, neuropathic pain, multiple sclerosis, Alzheimer's disease, and addiction. Its ability to modulate glutamate levels and target GCPII makes it a valuable tool for understanding and potentially treating neurodegenerative processes and neurochemical imbalances medchemexpress.commedchemexpress.comfrontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.net.

Pharmacology and Medicinal Chemistry: Research in these fields centers on optimizing PMPA's therapeutic potential by developing prodrugs and novel delivery systems to overcome its pharmacokinetic limitations, such as poor oral bioavailability and brain penetration researchgate.netnih.govresearchgate.netcardiff.ac.uk. Additionally, PMPA's role as a synthetic intermediate for antiviral drugs like Tenofovir is a significant area of study in drug synthesis and process optimization cardiff.ac.ukacs.orgacs.orgresearchgate.net.

Oncology: PMPA has been investigated for its efficacy in preclinical models of ovarian cancer and its potential application in targeted therapies for prostate cancer, particularly in the context of GCPII inhibition researchgate.netnih.govwsu.edu.

Immunology and Inflammation: Studies have explored PMPA's effects on inflammatory processes, including its potential to reduce inflammation in models of inflammatory bowel disease (IBD) and its role in mitigating neuroinflammation researchgate.netnih.gov.

Biochemistry: PMPA is studied for its precise mechanism of enzyme inhibition, including detailed characterization of its binding kinetics to GCPII and the development of biochemical assays for research and screening purposes researchgate.net.

The broad scope of PMPA research highlights its significance as a versatile compound for investigating complex biological systems and advancing therapeutic development across a range of diseases.

Data Tables

Table 1: Enzyme Inhibition Profile of PMPA

Target EnzymeInhibitory Potency (IC₅₀ / Kᵢ)Selectivity (vs. other targets)Reference
Glutamate Carboxypeptidase II (GCPII/NAALADase)IC₅₀ = 300 pM>1,000-fold medchemexpress.commedchemexpress.comnih.gov
Glutamate Carboxypeptidase II (GCPII/NAALADase)Kᵢ = 0.2 nM- researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11Na4O7P

Molecular Weight

318.08 g/mol

InChI

InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;

InChI Key

KWMFJFBCJSXCFK-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CP(=O)(O)O)C(=O)O.[Na].[Na].[Na].[Na]

Origin of Product

United States

Mechanistic Investigations of Pmpa Action

Acyclic Nucleoside Phosphonate (B1237965) Research Paradigms

Structural Classification as an Acyclic Nucleoside Phosphonate Analog

PMPA is structurally classified as an acyclic nucleoside phosphonate (ANP) analog asm.orgcardiff.ac.ukscinews.uznih.govinfectiologyjournal.comnih.gov. Unlike natural nucleosides, which possess a cyclic sugar moiety, PMPA features an acyclic side chain that mimics the phosphonate group of natural nucleotides cardiff.ac.ukscinews.uznih.gov. This structural modification confers enhanced metabolic stability, particularly resistance to phosphodiesterase and phosphatase hydrolysis, compared to phosphate (B84403) esters cardiff.ac.uknih.gov. The specific stereochemistry at the propyl chain, specifically the (R)-enantiomer, is crucial for its antiviral activity cardiff.ac.ukscinews.uzinfectiologyjournal.comnih.gov. PMPA is also recognized as the active moiety in the widely used antiviral drug tenofovir (B777) scinews.uznih.gov.

Intracellular Metabolic Activation Pathways

For PMPA to exert its therapeutic effects, it must undergo intracellular activation through a series of phosphorylation steps, converting it into its active diphosphate (B83284) metabolite asm.orgnih.govnih.govnih.govtandfonline.comresearchgate.net. Due to the inherent negative charges on its phosphonyl group, PMPA exhibits limited cell permeability, necessitating the development of prodrugs to enhance its cellular uptake and subsequent activation nih.govnih.govnih.govtandfonline.comacs.org.

Anabolic Phosphorylation to PMPA Diphosphate (PMPApp)

Upon entering the cell, PMPA is sequentially phosphorylated by cellular kinases to form PMPA monophosphate (PMPAp) and subsequently PMPA diphosphate (PMPApp) asm.orgnih.govnih.govnih.govtandfonline.comresearchgate.net. PMPApp is recognized as the pharmacologically active metabolite responsible for the compound's antiviral efficacy asm.orgnih.govnih.govtandfonline.com. This process involves at least two distinct phosphorylation events, transforming the phosphonate into its triphosphate analog equivalent nih.govresearchgate.net.

Table 1: Intracellular Phosphorylation of PMPA

StepPrecursorProductEnzyme Involved
1PMPAPMPApAMP kinase
2PMPApPMPAppNucleoside diphosphate kinase

Preferential Inhibition of Viral DNA Polymerases

The active diphosphate metabolite, PMPApp, functions as a potent inhibitor of viral DNA polymerases, including HIV reverse transcriptase asm.orgscinews.uznih.govresearchgate.netpatsnap.com. Its mechanism of action is twofold: it acts as a competitive inhibitor with respect to natural deoxyribonucleoside triphosphates (dNTPs), such as dATP asm.org, and can also be incorporated into the growing viral DNA chain, leading to obligate chain termination and halting viral replication nih.govresearchgate.netpatsnap.com. Studies indicate that PMPApp exhibits preferential activity against viral polymerases over host cellular DNA polymerases, such as rat DNA polymerases α, δ, and ε, where it acts as a poor substrate and weak inhibitor asm.org. This selectivity is crucial for minimizing host cell toxicity while maximizing antiviral efficacy.

Table 2: PMPApp Mechanism of Viral DNA Polymerase Inhibition

Target Enzyme ClassSpecific Enzyme ExampleMechanism of InhibitionOutcome
Viral DNA PolymerasesHIV Reverse Transcriptase (RT)Competitive inhibition (vs. dNTPs)Prevents viral DNA synthesis
Incorporation into viral DNA chainObligate chain termination, replication arrest
Cellular DNA PolymerasesRat DNA Pol α, δ, εPoor substrate, weak inhibitorMinimal impact on host DNA replication

Broader Biochemical Pathway Modulation

Beyond its direct antiviral effects, PMPA has been observed to influence broader biochemical pathways, particularly within the central nervous system, impacting glutamatergic systems.

Impact on Glutamatergic Systems and Neurotransmission Mechanisms

PMPA, often studied as 2-PMPA in this context, is recognized for its activity within the glutamatergic system scbt.comajnr.orgmdpi.complos.orgfrontiersin.org. It acts as a selective antagonist of the NMDA epsilon 2 receptor, a key component of glutamatergic neurotransmission scbt.com. Furthermore, 2-PMPA functions as an inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCP-II), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) mdpi.complos.orgfrontiersin.org. GCP-II hydrolyzes N-acetylaspartylglutamate (NAAG), and its inhibition by 2-PMPA leads to elevated brain levels of NAAG. NAAG is an endogenous agonist of mGluR3 autoreceptors and is implicated in modulating glutamate release and neuronal excitability mdpi.complos.orgfrontiersin.org. This modulation of glutamatergic transmission has been associated with cognitive improvements in preclinical models mdpi.com. Additionally, 2-PMPA has been shown to affect dopamine (B1211576) and glutamate release in brain regions like the nucleus accumbens, suggesting a role in reward pathways and potentially in the context of substance use disorders frontiersin.org. It also acts as an inhibitor of Prostate-Specific Membrane Antigen (PSMA), which releases glutamate from its substrates rupress.org.

Table 3: PMPA's Modulation of Glutamatergic Systems

Target System/ReceptorSpecific Target/EnzymePMPA (2-PMPA) ActionPhysiological Implication
Glutamatergic NeurotransmissionNMDA Receptor (ε2 subunit)Selective AntagonistModulates excitatory neurotransmission, synaptic plasticity, learning, and memory.
GCP-II / NAALADaseInhibitorIncreases brain NAAG levels; modulates mGluR3 receptor activity; reduces glutamate release.
PSMAInhibitorAffects glutamate release from substrates; potentially influences PI3K signaling pathways.

Compound List:

PMPA: (R)-9-[2-(phosphonomethoxy)propyl]adenine

PMPApp: PMPA diphosphate

PMPAp: PMPA monophosphate

NMDA: N-Methyl-D-aspartate

GCP-II: Glutamate Carboxypeptidase II

NAALADase: N-acetylated-alpha-linked-acidic dipeptidase

NAAG: N-acetylaspartylglutamate

mGluR3: Metabotropic glutamate receptor 3

PSMA: Prostate-Specific Membrane Antigen

HIV: Human Immunodeficiency Virus

RT: Reverse Transcriptase

HBV: Hepatitis B Virus

dNTPs: Deoxyribonucleoside Triphosphates

ATP: Adenosine Triphosphate

ADP: Adenosine Diphosphate

AMP: Adenosine Monophosphate

Influence on Endogenous N-acetylaspartylglutamate (NAAG) Levels within Neural Tissues

PMPA sodium's primary mechanism of action involves the inhibition of GCPII, an enzyme critical for the breakdown of NAAG medchemexpress.comnih.govavcr.czplos.orgallgenbio.commedchemexpress.commedkoo.com. This inhibition effectively prevents the catabolism of NAAG, leading to an increase in its endogenous levels within the brain medchemexpress.complos.orgnih.govfrontiersin.orgresearchgate.netpnas.orgmdpi.com. Research has demonstrated that this compound is capable of crossing the blood-brain barrier (BBB), allowing it to exert its effects within the central nervous system plos.orgpnas.org.

Studies using animal models have provided direct evidence of this compound's impact on NAAG concentrations. For instance, in experimental autoimmune encephalomyelitis (EAE) mice, administration of this compound led to a significant elevation of NAAG levels in the frontal cortex and a notable trend in the cerebellum, while NAA levels remained unchanged pnas.org. Further pharmacokinetic analyses have shown that this compound, when administered at 50 mg/kg, achieves a peak concentration in brain extracellular fluid (ECF) of approximately 29.66 ± 8.1 µM, a level substantially exceeding that required for GCPII inhibition, thereby confirming effective brain penetration and target engagement researchgate.net. Intranasal administration has also been shown to significantly enhance brain exposure to this compound compared to systemic routes plos.org. The modulation of NAAG levels by this compound is particularly relevant given that reduced NAAG concentrations have been associated with neurological conditions such as methamphetamine use disorder and multiple sclerosis frontiersin.orgpnas.org.

Table 1: this compound Effects on Brain NAAG Levels in EAE Mice

Brain RegionNAAG Concentration (µM) in EAE + VehicleNAAG Concentration (µM) in EAE + 2-PMPAChange (µM)
Frontal Cortex26.22 ± 0.8732.91 ± 0.93+6.69
Cerebellum94.23 ± 3.5102.4 ± 2.3+8.17

Data represents mean ± SEM. Significant increase observed in frontal cortex (P < 0.001); trend towards increase in cerebellum (P = 0.0655) pnas.org.

Interplay with Cellular Signaling Cascades via mGluR3 Activation

The increase in endogenous NAAG levels induced by this compound directly influences the activation of metabotropic glutamate receptor 3 (mGluR3) medchemexpress.comnih.govnih.govpnas.orgmdpi.com. NAAG serves as a selective endogenous agonist for mGluR3 receptors, which are predominantly located on presynaptic terminals and are coupled to inhibitory G-proteins (Gi/o) nih.govfrontiersin.org. This coupling leads to the inhibition of adenylyl cyclase, a key step in downstream signaling nih.govfrontiersin.org.

The activation of presynaptic mGluR3 receptors by NAAG, indirectly mediated by this compound, results in a reduction of glutamate release from neurons plos.orgnih.govfrontiersin.orgpnas.orgmdpi.comfrontiersin.org. This dampening of excitatory neurotransmission is a critical aspect of this compound's neuroprotective effects. For example, studies have shown that this compound's protective actions against glucose-induced neuronal death in a model of diabetic neuropathy were completely abolished by the administration of an mGluR3 antagonist, indicating a crucial role for mGluR3 in mediating these benefits umich.edu. Furthermore, research utilizing genetically modified mice lacking mGluR3 receptors demonstrated that the beneficial effects of this compound on certain behavioral responses were absent, reinforcing the necessity of mGluR3 signaling nih.gov.

Beyond regulating glutamate release, mGluR3 activation can engage other intracellular signaling cascades. These include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the mammalian target of rapamycin (B549165) (mTOR)/p70 S6 kinase pathway, which are involved in regulating synaptic plasticity nih.govresearchgate.net. Astroglial mGluR3 activation has also been linked to increased expression of glutamate transporters, such as GLT-1, and can promote the production of neurotrophic factors nih.govresearchgate.net. In the context of addiction, this compound's indirect activation of mGluR3 receptors has been shown to attenuate cocaine-enhanced dopamine and glutamate release in the nucleus accumbens, suggesting a broad impact on neurotransmitter systems nih.govnih.govfrontiersin.org.

Preclinical Research Models and Efficacy Studies

Neurological and Psychiatric Disease Models

Neuroprotective Effects in Ischemia Models

Research into the neuroprotective potential of inhibiting glutamate (B1630785) carboxypeptidase II (GCPII), the target of PMPA, has shown promise in preclinical models of cerebral ischemia. Excessive glutamate is a known contributor to neuronal damage following ischemic events like stroke. nih.govjohnshopkins.eduembopress.orgnih.gov By preventing the hydrolysis of N-acetylaspartylglutamate (NAAG) into glutamate and N-acetylaspartate, GCPII inhibitors can reduce this excitotoxic damage. nih.govembopress.orgnih.gov

A key study demonstrated the neuroprotective effect of targeting this enzyme by using mice genetically deficient in GCPII (Folh1-/- mice). When subjected to middle cerebral artery occlusion (MCAO), a model of stroke, these knockout mice exhibited a significantly smaller infarct volume compared to their wild-type counterparts. nih.gov This genetic evidence strongly supports the hypothesis that inhibiting GCPII activity is a viable strategy for neuroprotection in ischemic brain injury. nih.gov Further reviews have corroborated these findings, noting that GCPII-specific inhibitors are effective in various preclinical stroke models. johnshopkins.edunih.gov

Model SystemKey FindingsReference
GCPII Knockout Mice (Folh1-/-)Significant reduction in infarct volume following middle cerebral artery occlusion (MCAO). nih.gov
General Preclinical Stroke ModelsEfficacy of GCPII inhibitors in attenuating neurotoxicity associated with enhanced glutamate transmission. johnshopkins.edunih.gov

Investigations in Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis

The therapeutic potential of GCPII inhibition has been investigated in the experimental autoimmune encephalomyelitis (EAE) model, a common animal model for multiple sclerosis (MS). pnas.orgnih.gov Cognitive impairment is a significant comorbidity in MS, and research has explored whether modulating the NAAG/glutamate pathway can alleviate these deficits. pnas.orgnih.gov

In a notable study, EAE-induced mice were administered the GCPII inhibitor 2-PMPA. The results indicated that while 2-PMPA treatment did not alter the severity of physical disability or the progression of the disease, it led to a dramatic improvement in cognitive performance. pnas.org Mice treated with 2-PMPA performed significantly better in learning and memory tests compared to vehicle-treated EAE mice. pnas.orgnih.gov This cognitive enhancement was associated with increased brain levels of NAAG. pnas.orgnih.gov Another study further supports these findings by using a dendrimer-conjugated form of 2-PMPA (D-2PMPA) to specifically target activated microglia in EAE mice. This targeted delivery also significantly improved cognition without affecting physical disease severity and mitigated the substantial increase in GCPII activity observed in microglia from EAE mice. nih.gov

Study FocusAnimal ModelCompoundPrimary OutcomeReference
Cognitive Function in EAEEAE-induced mice2-PMPANo effect on physical disability scores; significant improvement in learning and memory. pnas.orgnih.gov
Targeted Microglial DeliveryEAE-induced miceD-2PMPA (Dendrimer-conjugated)Significantly improved cognition; mitigated the >20-fold increase in microglial GCPII activity. nih.gov

Efficacy Studies in Chronic Pain Models

PMPA and other GCPII inhibitors have demonstrated analgesic effects in preclinical models of both inflammatory and neuropathic pain. johnshopkins.edunih.govnih.govmdpi.com The mechanism is believed to involve elevating synaptic levels of NAAG, which in turn activates group II metabotropic glutamate receptors (mGluRs) in pain processing circuits, leading to reduced glutamate release. nih.govnih.gov

Studies have shown that systemic administration of NAAG peptidase inhibitors, including 2-PMPA, produces antinociceptive effects in the formalin test (an inflammatory pain model) and anti-allodynic properties in the partial sciatic nerve ligation model of neuropathic pain. mdpi.com Furthermore, direct microinjection of 2-PMPA into a lateral ventricle of the brain was found to reduce pain responses in both the early and late phases of the formalin test in a dose-dependent manner. nih.gov The analgesic effects in these studies were reversed by a group II mGluR antagonist, confirming the proposed mechanism of action. nih.govmdpi.com

Pain ModelAdministration RouteKey Analgesic EffectsReference
Inflammatory Pain (Formalin Test)IntracerebroventricularDose-dependent reduction of pain responses in both early and late phases. nih.gov
Inflammatory Pain (Carrageenan Model)Peripheral (s.c.)Decreased mechanical allodynia. mdpi.com
Neuropathic Pain (Partial Sciatic Nerve Ligation)Systemic (i.p.)Anti-allodynic properties. mdpi.com

Modulation of Magnetic Resonance BOLD Signals in Cerebral Gray Matter

The effect of 2-PMPA on brain activity has been directly assessed using functional magnetic resonance imaging (fMRI). A study specifically investigated how 2-PMPA, as a NAAG peptidase inhibitor, modulates the blood-oxygen-level-dependent (BOLD) signal in the brains of anesthetized mice. nih.gov The BOLD signal is an indirect measure of neural activity. taylorandfrancis.com

The study found that administration of 2-PMPA induced a biphasic response in the BOLD signal. An initial, global increase of approximately 3% above the control signal was observed, lasting for about 4 minutes. This was followed by a more sustained decrease from the control signal of about 4%, which lasted for the remainder of the 32.5-minute observation period. nih.gov These decreases in the BOLD signal suggest an elevation in blood deoxyhemoglobin. The researchers interpreted this finding as evidence linking the hydrolysis of NAAG by astrocytes to the hyperemic (increased blood flow) and oxygenation responses in the brain that are typically coupled with neural activity. nih.gov

CompoundDoseBOLD Signal ResponseDuration of EffectInterpretationReference
2-PMPA250 mg/kg i.p.Initial ~3% increase, followed by a sustained ~4% decrease.Increase lasted ~4 min; decrease sustained for >32 min.Links NAAG hydrolysis to hyperemic oxygenation responses in the brain. nih.gov

Research on Ketamine-Induced Neurotoxicity in Glia-Neuron Mixed Cultures

The potential of 2-PMPA to counteract drug-induced neurotoxicity has been explored in vitro. One study investigated the protective effects of 2-PMPA against ketamine-induced neurotoxicity in mixed cultures of neurons and glial cells from the neonatal rat cortex.

The research demonstrated that the presence of glial cells (astrocytes) mitigated the neurotoxic effects of ketamine on neurons. nih.gov Ketamine-induced decreases in cell viability and increases in lactate dehydrogenase (LDH) levels were significantly less severe in neuron-glia mixed cultures compared to purely neuronal cultures. nih.gov Critically, the study found that 2-PMPA reduced the detrimental effects of ketamine (decreased cell viability, increased LDH) in the mixed cultures, but not in the neuronal cultures. nih.gov These results indicate that the neuroprotective effect of 2-PMPA against ketamine is mediated by glia. nih.gov

Culture TypeEffect of KetamineEffect of 2-PMPA on Ketamine ToxicityReference
Neuron-Glia Mixed CulturesMitigated neurotoxicity (less cell viability decrease, less LDH increase).Reduced ketamine-induced cell viability decrease and LDH increase. nih.gov
Neuronal CulturesPronounced neurotoxicity (cell viability decrease, LDH increase).No protective effect observed. nih.gov

Evaluation in Models of Psychomotor Stimulant Use Disorders

Given the role of altered glutamate transmission in substance use disorders, GCPII inhibitors like 2-PMPA have been evaluated in preclinical models of psychomotor stimulant addiction. nih.govfrontiersin.orgnih.gov Research suggests that 2-PMPA can reduce the rewarding and reinforcing properties of stimulants such as cocaine and methamphetamine. frontiersin.orgnih.govresearchgate.net

StimulantAnimal ModelKey Findings for 2-PMPAReference
CocaineRodentsInhibits behavioral sensitization, conditioned place preference, and reinstatement of drug-seeking. Reduces IV self-administration. frontiersin.orgresearchgate.net
MethamphetamineMiceReduced operant responding for oral methamphetamine and number of reinforcers earned. nih.gov
Synthetic Cathinone (MDPV)RatsBlocks conditioned place preference. frontiersin.org

Antiviral Efficacy in Animal Models

Efficacy against Simian Immunodeficiency Virus (SIV) and Feline Immunodeficiency Virus (FIV)

PMPA has demonstrated significant antiretroviral potency in preclinical studies involving primate models of immunodeficiency virus. In macaques, PMPA has been shown to be effective in preventing Simian Immunodeficiency Virus (SIV) infection. nih.gov Studies have explored various treatment regimens, assessing the impact of the timing of initiation and the duration of treatment on the prevention of persistent SIV infection.

One key study investigated the efficacy of PMPA in cynomolgus macaques inoculated intravenously with SIVmne. The research demonstrated that both the interval between virus exposure and the start of PMPA treatment, as well as the length of the treatment period, are critical factors in preventing acute SIV infection. asm.orgnih.gov All macaques treated with PMPA for 28 days, starting 24 hours after virus inoculation, showed no signs of viral replication after the treatment was discontinued. asm.orgnih.gov However, the effectiveness of the treatment was reduced when the initiation was delayed to 48 or 72 hours post-inoculation, or when the treatment duration was shortened. asm.orgnih.gov

Table 1: Efficacy of PMPA in Preventing Persistent SIV Infection in Macaques

Treatment Initiation (Post-Inoculation)Treatment DurationProtection OutcomeReference
24 hours28 daysComplete protection, no evidence of viral replication. asm.orgnih.gov
48-72 hours28 daysReduced effectiveness in preventing persistent infection. asm.orgnih.gov
24 hours10 daysOnly 50% of macaques were completely protected. asm.orgnih.gov
24 hours3 daysNo macaques were completely protected. asm.orgnih.gov

While a close analogue of PMPA, (R)-9-(2-phosphonylmethoxypropyl)-2,6-diaminopurine (PMPDAP), has been evaluated for efficacy in cats naturally infected with Feline Immunodeficiency Virus (FIV), specific in vivo efficacy studies on PMPA itself in FIV-infected cats were not prominently identified in the literature search. nih.govnih.govdntb.gov.uakuleuven.be

Studies on Drug-Resistant Human Immunodeficiency Virus (HIV) Strains (e.g., K65R Mutation)

The K65R mutation in the reverse transcriptase of HIV-1 is a signature mutation known to be selected for during therapy with Tenofovir (B777) disoproxil fumarate (TDF), a prodrug of PMPA (Tenofovir). nih.gov This mutation confers reduced susceptibility to Tenofovir and several other nucleoside reverse transcriptase inhibitors (NRTIs). oup.comaidsmap.comnih.gov

While the K65R mutation reduces the effectiveness of Tenofovir, studies suggest that patients who develop this mutation during therapy may still derive some benefit from continuing treatment, potentially due to the reduced replication capacity of the mutant virus. oup.com However, patients who already have the K65R mutation are unlikely to experience a significant response to the initiation of TDF therapy. oup.com

Research into Tenofovir alafenamide (TAF), another prodrug of Tenofovir, has shown it to have a higher barrier to resistance against clinical HIV-1 isolates that contain the K65R mutation when compared to TDF. nih.gov In viral breakthrough assays designed to mimic physiological drug concentrations, TAF was able to inhibit the breakthrough of a greater number of K65R-containing clinical isolates than the TDF equivalent. nih.gov This suggests that the higher intracellular concentrations of the active metabolite achieved with TAF may help overcome the resistance conferred by the K65R mutation. i-base.info

Application in Hepadnavirus Infection Models

The woodchuck (Marmota monax) and the woodchuck hepatitis virus (WHV) provide a well-established animal model for studying human hepatitis B virus (HBV) infection and for the preclinical evaluation of antiviral therapies. nih.govnih.govplos.orghepb.org Studies using this model have been predictive of drug efficacy in patients with chronic HBV. nih.gov

The efficacy of oral administration of Tenofovir disoproxil fumarate (TDF), a prodrug of PMPA, has been evaluated in woodchucks with chronic WHV infection. nih.gov In a placebo-controlled, dose-ranging study, a four-week daily treatment with TDF was found to be safe and effective in reducing serum WHV viremia. nih.gov

Table 2: Antiviral Effect of Oral TDF in WHV Chronic Carrier Woodchucks

TDF Dose (mg/kg/day)Treatment DurationEffect on Serum WHV DNAReference
0.54 weeksSignificant reduction (0.2 to 1.5 log10). nih.gov
1.54 weeksSignificant reduction (0.2 to 1.5 log10). nih.gov
5.04 weeksSignificant reduction (0.2 to 1.5 log10). nih.gov

Despite the reduction in viral load, the treatment did not have an effect on serum levels of anti-WHV core and anti-WHV surface antibodies, nor on the concentrations of WHV RNA or antigens within the liver. nih.gov Following the withdrawal of the drug, WHV viremia promptly returned to pretreatment levels. nih.gov Tenofovir has also shown potent activity against duck hepatitis B virus (DHBV) in vitro, another animal model for HBV. nih.gov However, in vivo studies in the duck model have focused more on other nucleoside analogues like 9-(2-phosphonylmethoxyethyl)adenine (PMEA). nih.govnih.gov

Inflammatory and Gastrointestinal Disease Models

The therapeutic potential of PMPA sodium has been investigated in preclinical models of inflammatory and gastrointestinal diseases, particularly those mimicking inflammatory bowel disease (IBD). Research has focused on its ability to mitigate intestinal inflammation and its mechanism of action involving the enzyme Folate Hydrolase 1 (FOLH1), also known as Glutamate Carboxypeptidase II (GCPII).

Amelioration in Dextran (B179266) Sulfate (B86663) Sodium-induced Colitis Models

This compound has demonstrated significant efficacy in reducing disease severity in the dextran sulfate sodium (DSS)-induced colitis model in mice, a widely used model that mimics aspects of human ulcerative colitis. nih.govvumc.orgnih.gov In this model, DSS is administered to animals, leading to epithelial damage and a robust inflammatory response in the colon. vumc.orgnih.gov

Studies have shown that systemic administration of this compound can substantially ameliorate the symptoms of DSS-induced colitis. johnshopkins.edujci.org Treatment with this compound led to a significant reduction in the Disease Activity Index (DAI), which is a composite score measuring body weight loss, stool consistency, and the presence of blood in the stool. jci.orgresearchgate.net In one study, daily intraperitoneal administration of this compound markedly reduced DAI scores compared to vehicle-treated mice. researchgate.net

Histological analysis of the colon from this compound-treated mice with DSS-induced colitis revealed significant improvements. jci.orgresearchgate.net While untreated mice exhibited severe colitis characterized by disrupted epithelial linings, loss of crypts, thickening of the bowel wall, and extensive infiltration of inflammatory cells, this compound treatment resulted in the protection of crypts and a drastic reduction in inflammatory cell infiltration. jci.orgresearchgate.net

Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis
Treatment GroupOutcome MeasureResultReference
This compoundReduced Disease Activity Index (DAI) scoresSignificantly lower DAI scores compared to vehicle-treated group. researchgate.net
This compoundHistological ImprovementProtection of crypts and drastic reduction of inflammatory cell infiltration. jci.orgresearchgate.net

Regulation of FOLH1/GCPII Enzymatic Activity in Inflammatory Bowel Disease Models

The therapeutic effects of this compound in IBD models are attributed to its potent and selective inhibition of FOLH1/GCPII enzymatic activity. nih.gov Research has established that FOLH1/GCPII is significantly upregulated in the intestinal mucosa of patients with IBD and in murine models of colitis. johnshopkins.edujci.orgnih.gov This increased enzymatic activity is considered a key contributor to the inflammatory process.

This compound, a potent inhibitor of FOLH1/GCPII, has been shown to effectively target this enzyme in the context of IBD. johnshopkins.edunih.gov In the DSS-induced colitis model, administration of this compound resulted in over 90% inhibition of GCPII activity in the colonic mucosa, confirming target engagement. johnshopkins.edujci.orgresearchgate.net This inhibition of enzymatic activity correlates with the observed reduction in colitis severity. nih.gov

The significance of FOLH1/GCPII as a therapeutic target in IBD was further validated in studies using FOLH1 knockout mice. johnshopkins.edunih.gov These mice, genetically lacking the FOLH1 enzyme, exhibited resistance to DSS-induced colitis, demonstrating the critical role of this enzyme in the pathogenesis of the disease. johnshopkins.edunih.gov Furthermore, in the IL-10 knockout mouse model of spontaneous colitis, daily treatment with this compound also led to a significant reduction in both macroscopic and microscopic disease severity. johnshopkins.edujci.orgnih.gov

This compound's Effect on FOLH1/GCPII Activity and Colitis
ModelKey FindingSignificanceReference
DSS-Induced ColitisThis compound inhibited colonic GCPII activity by >90%.Demonstrates direct target engagement in the inflamed gut. johnshopkins.eduresearchgate.net
IL-10 Knockout MiceDaily this compound treatment significantly reduced macroscopic and microscopic disease severity.Confirms efficacy in a spontaneous, genetically driven model of colitis. johnshopkins.edujci.orgnih.gov
FOLH1 Knockout MiceShowed resistance to DSS-induced colitis.Genetically validates FOLH1/GCPII as a therapeutic target for IBD. johnshopkins.edunih.gov

Advanced Prodrug Development and Strategies

Rationale for Prodrug Design

The fundamental goal of prodrug design for phosphonates is to mask their problematic charged functionalities, thereby increasing lipophilicity and facilitating passage across biological membranes. Upon cellular entry or after systemic absorption, these masking groups are cleaved, releasing the active parent drug.

Strategies to Overcome Limited Cell Permeability and Bioavailability

Phosphonate (B1237965) compounds, characterized by their high polarity and negative charges at physiological pH, struggle to diffuse passively across lipid bilayers, leading to poor cell permeability and low oral bioavailability. Prodrug strategies aim to neutralize these charges by esterification or other derivatization techniques. For instance, esterification of the phosphonate group with moieties such as pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC) renders the molecule neutral and more lipophilic, significantly enhancing its ability to cross cell membranes and improve oral absorption nih.govresearchgate.netnih.govresearchgate.netresearchgate.netrsc.orgresearchgate.netacs.org. The improved lipophilicity allows for more efficient passage through the gastrointestinal tract and into systemic circulation.

Approaches to Mitigate High Polarity and Multiple Negative Charges

The inherent high polarity and multiple negative charges of phosphonates, often stemming from the P(O)(OH)₂ group, are primary determinants of their poor drug-like properties researchgate.netrsc.orgresearchgate.netnih.gov. Prodrugs address this by temporarily converting these polar, charged groups into neutral, lipophilic ester or amide derivatives. This masking strategy is crucial for enabling passive diffusion across cell membranes, which is otherwise hindered by electrostatic repulsion and low lipid solubility researchgate.netresearchgate.netrsc.orgresearchgate.net. The C-P bond in phosphonates also contributes to greater metabolic stability compared to the O-P bond in phosphates, which can be advantageous for prodrug design nih.govcardiff.ac.uk.

Design and Synthesis of PMPA Prodrugs

PMPA (9-[2-(phosphonomethoxy)propyl]adenine), a potent antiviral agent, exemplifies a compound that benefits greatly from prodrug development to enhance its therapeutic utility.

Development of Bis(isopropyloxymethylcarbonyl)PMPA [bis(POC)PMPA] Analogs

Bis(isopropyloxymethylcarbonyl)PMPA, commonly known as bis(POC)PMPA, is a well-established prodrug of PMPA. This prodrug strategy involves esterifying both acidic hydroxyl groups of the phosphonate moiety with isopropyloxymethylcarbonyl (POC) groups nih.govportico.orgresearchgate.netacs.orgnih.gov. Research has demonstrated that bis(POC)PMPA exhibits significantly greater anti-HIV activity compared to the parent PMPA, with efficacy often exceeding that of PMPA by over 100-fold in cellular assays portico.orgresearchgate.netnih.gov. This enhanced activity is attributed to the prodrug's superior intracellular uptake, leading to a substantially increased accumulation of the active diphosphate (B83284) metabolite, PMPApp portico.orgresearchgate.netnih.gov. Studies utilizing cell monolayer models, such as Caco-2 cells, have shown that bis(POC)PMPA undergoes efficient metabolism within the epithelial cells, releasing the active PMPA portico.orgresearchgate.net.

Phosphonate Group Masking Techniques (e.g., Esterification)

Esterification is a primary technique for masking the phosphonate group. Various ester promoieties have been explored, including acyloxyalkyl esters like pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) nih.govresearchgate.netnih.govresearchgate.netresearchgate.net. Symmetrical diesters, where both ester groups are identical, are commonly employed to ensure a neutral charge at physiological pH, thereby improving cell permeability nih.govresearchgate.net. For example, Tenofovir (B777) Disoproxil Fumarate (TDF), a prodrug of PMPA, utilizes the disoproxil (di-POC) ester nih.gov. The development of mixed ester-amidates, such as those involving amino acid moieties, also represents an advanced strategy, potentially offering tailored release kinetics and improved tissue targeting nih.govresearchgate.netresearchgate.netresearchgate.netgoogle.com.

Optimization for Enhanced Tissue-Specific Delivery, including Brain Penetration

Optimizing prodrugs for tissue-specific delivery, particularly to the central nervous system (CNS), is a significant area of research. While the primary goal of PMPA prodrugs like bis(POC)PMPA has been to improve systemic bioavailability and intracellular delivery, strategies for enhanced tissue targeting are continually being explored. The development of prodrugs capable of crossing the blood-brain barrier (BBB) is crucial for treating neurological disorders. While specific data on PMPA prodrugs targeting brain penetration are limited in the provided search results, general strategies for phosphonates include the use of specific promoieties or conjugation with targeting ligands that can interact with CNS transport systems frontiersin.org. The inherent ability of prodrugs to achieve elevated intracellular concentrations can also indirectly enhance delivery to tissues by restricting drug efflux nih.govresearchgate.net.

Cellular and Subcellular Research Aspects

Cellular Uptake Mechanisms of PMPA and its Prodrugs

The cellular entry of PMPA and its prodrugs is a critical determinant of their intracellular concentration and subsequent pharmacological activity. Significant differences exist in the uptake mechanisms employed by TDF, TAF, and TFV.

Characterization of Transmembrane Transport Processes

Tenofovir (B777) Disoproxil Fumarate (TDF): TDF, a lipophilic ester prodrug, enters cells primarily through passive diffusion across the lipid bilayer of the cell membrane. nih.govresearchgate.netnih.govtaylorandfrancis.com This process is energy-independent. nih.govresearchgate.net Its cellular accumulation exhibits non-linear kinetics, and its uptake can be competitively inhibited by excess unlabeled TDF, suggesting saturable intracellular processes, likely related to its hydrolysis by esterases. nih.govresearchgate.net

Tenofovir (TFV): The parent compound, TFV, being negatively charged, has limited ability to passively diffuse across cell membranes. nih.govacs.org Its cellular uptake is largely mediated by transporter proteins . nih.govresearchgate.netnih.govasm.orgresearchgate.netfrontiersin.orgdrugbank.com In renal proximal tubule cells, TFV uptake from the blood into the cells is primarily facilitated by organic anion transporters (OATs) , specifically OAT1 and OAT3, located on the basolateral membrane. nih.govresearchgate.netnih.govasm.orgresearchgate.netfrontiersin.orgdrugbank.comnih.govdrugbank.com On the apical side, TFV is effluxed into the tubular lumen by the multidrug resistance-associated protein 4 (MRP4) . nih.govasm.orgresearchgate.netnih.govdrugbank.com Additionally, TFV has been identified as a substrate for ATP-binding cassette subfamily C member 11 (ABCC11/MRP8) , which may also contribute to its efflux from renal cells. drugbank.com

Tenofovir Alafenamide (TAF): TAF, another prodrug, demonstrates efficient entry into hepatocytes. It utilizes both passive diffusion and facilitated transport mediated by organic anion-transporting polypeptides (OATPs) , specifically OATP1B1 and OATP1B3. asm.orgaskgileadmedical.comdovepress.comtandfonline.comasm.org This selective hepatic uptake is a key characteristic of TAF, contributing to its targeted delivery.

Identification of Energy-Dependent Internalization Pathways

TDF: The cellular entry of TDF via passive diffusion is generally considered an energy-independent process. nih.govresearchgate.net

TFV: In contrast, TFV uptake is energy-dependent . nih.govresearchgate.net Studies have shown that the intracellular accumulation of TFV is reduced by the addition of endocytosis inhibitors, suggesting that endocytic pathways may play a role in its internalization, albeit less efficiently than TDF's passive diffusion. nih.govresearchgate.net Furthermore, ATP-dependent uptake of TFV has been observed in membrane vesicles containing MRP4, indicating an energy-dependent component to its transport. asm.org

Influence of Cell Type and Membrane Composition on Uptake Efficiency

The efficiency of PMPA and its prodrugs' uptake varies significantly across different cell types, influenced by their membrane composition and the expression of specific transporters.

Cell TypeProdrug/CompoundPrimary Uptake Mechanism(s)Relative Uptake Efficiency (vs. TFV)Key Transporters Involved
Vaginal Epithelial Cells TDFPassive DiffusionHigherN/A (Passive)
TFVEnergy-dependent, possibly endocytosisLowerN/A (Not OAT/MRP mediated in these cells)
Immune Cells (e.g., T cells) TDFPassive DiffusionHigher (approx. 10-fold)N/A (Passive)
TFVEnergy-dependent, possibly endocytosisLowerN/A (Not OAT/MRP mediated in these cells)
Hepatocytes TAFPassive Diffusion, OATP1B1, OATP1B3HighOATP1B1, OATP1B3
TDFPassive Diffusion (hydrolyzed to TFV in circulation/cells)LowerN/A (Passive)
Renal Proximal Tubule Cells TFVTransporter-mediated uptake (basolateral), efflux (apical)N/A (TFV itself)OAT1, OAT3 (influx); MRP4, ABCC11/MRP8 (efflux)

Vaginal Epithelial Cells and T Cells: Studies comparing vaginal epithelial cells and T cells have demonstrated substantially higher intracellular accumulation of TDF compared to TFV. For instance, TDF uptake was approximately 10-fold higher than TFV in T cells and 15-fold higher in vaginal epithelial cells after one hour of exposure. nih.govresearchgate.net This difference is attributed to TDF's efficient passive diffusion, contrasted with TFV's less efficient, energy-dependent uptake mechanisms in these cell types. nih.govresearchgate.net

Hepatocytes: TAF exhibits preferential uptake into hepatocytes, facilitated by OATP1B1 and OATP1B3, in addition to passive permeability. asm.orgaskgileadmedical.comdovepress.comtandfonline.comasm.org This hepatic tropism results in significantly higher intracellular concentrations of tenofovir diphosphate (B83284) (TFV-DP) compared to TDF or TFV. asm.org

Renal Proximal Tubule Cells: TFV's disposition in renal cells is governed by transporters. Uptake from the bloodstream is mediated by OAT1 and OAT3 on the basolateral membrane, while efflux into the renal tubule lumen is primarily handled by MRP4 on the apical membrane. nih.govasm.orgresearchgate.netnih.govdrugbank.com The transporter ABCC11 (MRP8) also appears to contribute to TFV efflux from these cells. drugbank.com

Intracellular Pharmacodynamics of PMPA Metabolites

Following cellular uptake, PMPA (Tenofovir) undergoes intracellular phosphorylation to its active diphosphate form, tenofovir diphosphate (TFV-DP). The pharmacodynamics of TFV-DP are central to its antiviral activity.

Duration and Persistence of Active Metabolites within Target Cells

The primary active metabolite of PMPA is tenofovir diphosphate (TFV-DP) , which is generated through intracellular phosphorylation of Tenofovir (TFV) by cellular kinases. nih.govacs.orgasm.orgaskgileadmedical.comresearchgate.netscielo.br TFV-DP is crucial for antiviral efficacy as it competitively inhibits viral reverse transcriptase and DNA polymerase by mimicking deoxyadenosine (B7792050) triphosphate (dATP) and causing chain termination during viral DNA synthesis. nih.govresearchgate.netscielo.br

TFV-DP exhibits significant intracellular persistence, contributing to sustained antiviral activity. In primary human hepatocytes, TFV-DP demonstrated a half-life of greater than 24 hours following incubation with TAF. asm.org Comparative studies highlight the differential intracellular accumulation of TFV-DP based on the prodrug used:

Incubation of primary human hepatocytes with TAF resulted in approximately 5-fold higher TFV-DP levels compared to incubation with TDF. asm.org

In peripheral blood mononuclear cells (PBMCs), TAF administration led to more than 5-fold higher TFV-DP levels relative to TDF administration. asm.org

This enhanced intracellular persistence and higher concentration of TFV-DP achieved with TAF contribute to its improved efficacy and safety profile compared to TDF.

Interactions with Host Cellular Machinery

PMPA and its metabolites interact with various host cellular components, influencing their intracellular disposition and potential cellular effects.

Phosphorylation by Cellular Kinases: TFV requires intracellular phosphorylation by cellular kinases, including adenylate kinases and nucleotide diphosphate kinases, to be converted into the active diphosphate form, TFV-DP. acs.orgaskgileadmedical.comresearchgate.net

Mitochondrial DNA Polymerase: TFV-DP has been identified as a weak inhibitor of mammalian DNA polymerases α and β, and notably, mitochondrial DNA polymerase γ . acs.org This interaction is considered a potential mechanism underlying the mitochondrial toxicity associated with tenofovir, particularly at higher concentrations or in susceptible cellular environments. acs.orgoup.com

ATP Synthase (Complex V): Research has shown that TFV-DP, the active metabolite of TDF, can inhibit complex V (ATP synthase) . This inhibition leads to a dose- and time-dependent reduction in ATP synthase activity and expression, which is proposed as a key mechanism contributing to TDF's nephrotoxicity. oup.com

Cellular Enzymes (Esterases, Cathepsins): The prodrugs TDF and TAF are activated through hydrolysis by cellular enzymes. TDF is primarily cleaved by intracellular esterases , while TAF undergoes hydrolysis by cathepsin A and carboxylesterase 1 (CES1) , especially within hepatocytes. nih.govresearchgate.netasm.orgaskgileadmedical.comdovepress.comresearchgate.netnih.gov These enzymatic conversions are essential steps in releasing active TFV from the prodrug.

Impact on Host Cell Kinase Activity

Current scientific literature does not report direct evidence of PMPA sodium modulating host cell kinase activity. The compound's primary mechanism of action is established as the potent and selective inhibition of Glutamate (B1630785) Carboxypeptidase II (GCPII). While cellular signaling pathways involving kinases are influenced by various cellular components, such as ion pumps and intracellular ion concentrations, no studies have demonstrated this compound directly interacting with or altering the activity of host cell kinases. Therefore, based on available research, this compound's cellular impact is not characterized by modulation of kinase signaling cascades.

Potential Modulatory Effects on Host Metabolic Pathways

The principal known metabolic effect of this compound is its role as an inhibitor of Glutamate Carboxypeptidase II (GCPII), also referred to as N-acetylated alpha-linked dipeptidase (NAALADase) medchemexpress.comwikipedia.orgnih.gov. GCPII is a metalloenzyme that plays a crucial role in the metabolism of N-acetylaspartylglutamate (NAAG), a neuropeptide. By inhibiting GCPII, this compound prevents the hydrolysis of NAAG, thereby modulating the levels of glutamate and NAAG within the cellular environment medchemexpress.com. This specific action impacts the NAAG-mGluR3 signaling pathway, which is involved in processes such as cortical synaptic plasticity .

Table 1: this compound - GCPII Inhibition Data

Target EnzymeIC₅₀ Value
Glutamate Carboxypeptidase II (GCPII)300 pM

Data represents findings from in vitro enzymatic assays. medchemexpress.comwikipedia.orgnih.gov

Beyond its well-defined inhibition of GCPII, research has not extensively documented this compound's direct modulation of other broad host metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, or lipid metabolism. While studies have explored the general impact of sodium ions on cellular metabolism and mitochondrial respiration uni.lu, and the regulation of metabolic pathways by various cellular components funaab.edu.ng, these findings are not directly attributed to the specific mechanism of this compound. The compound's primary identified contribution to cellular metabolism remains its targeted inhibition of GCPII.

Methodological Advances in Pmpa Research

Bioanalytical Methodologies for PMPA Quantification

Accurate quantification of PMPA in biological samples is fundamental to understanding its pharmacokinetics and pharmacodynamics. The highly polar nature of PMPA presents challenges for bioanalysis, necessitating the development of highly sensitive and specific methodologies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules like PMPA in complex biological matrices such as plasma, serum, and tissue homogenates. researchgate.netjneonatalsurg.comjchps.com This technique offers high sensitivity, specificity, and robustness, allowing for the detection of PMPA even at low concentrations. jneonatalsurg.com

The typical workflow for PMPA quantification via LC-MS/MS involves several key steps. Sample preparation is critical and often employs a simple protein precipitation step, where a solvent like methanol (B129727) is added to plasma or tissue samples to remove proteins that could interfere with the analysis. nih.govpharmatutor.org An internal standard, a compound with similar chemical properties to PMPA such as 2-phosphonomethyl succinic acid, is added to the sample to account for variability during sample processing and analysis. nih.gov

Following precipitation and centrifugation, the supernatant is injected into the LC system. Reversed-phase chromatography is commonly used to separate PMPA from other matrix components. wordpress.comresearchgate.net The separated analyte then enters the mass spectrometer. Tandem mass spectrometry (MS/MS) is utilized for its high selectivity, where the PMPA molecule is first ionized, then fragmented, and a specific fragment ion is detected. This process, known as multiple reaction monitoring (MRM), ensures that the detected signal is highly specific to PMPA, minimizing the risk of interference from other substances in the matrix. wordpress.com

Research has successfully applied this methodology to quantify PMPA in plasma and brain tissue from preclinical species. For instance, in a study evaluating an oral prodrug of PMPA, LC-MS/MS was used to measure the concentration of the parent compound, demonstrating the successful release and absorption of PMPA. nih.gov The method was sensitive enough to establish standard curves ranging from 0.001 to 50 μM and to determine key pharmacokinetic parameters. nih.gov

ParameterDescriptionReference
Instrumentation Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer jneonatalsurg.comnih.gov
Sample Preparation Protein precipitation with methanol nih.gov
Internal Standard 2-phosphonomethyl succinic acid nih.gov
Chromatography Reversed-phase C18 column researchgate.net
Ionization Mode Electrospray Ionization (ESI) researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) wordpress.com
Calibration Range 0.001 to 50 μM in naïve plasma and brain tissue nih.gov

Radioligand binding assays are a powerful tool for studying the interaction between a ligand (like PMPA) and its receptor or enzyme target (GCPII). The development of an assay using a tritiated form of PMPA, [3H]2-PMPA, has been instrumental in characterizing the binding properties of PMPA to GCPII.

This type of assay involves incubating [3H]2-PMPA with a biological preparation containing GCPII, such as rat brain membranes. The amount of radioactivity bound to the membranes is then measured, which corresponds to the amount of [3H]2-PMPA bound to the enzyme. These assays have shown that the binding of [3H]2-PMPA is dependent on protein concentration, saturable, and displaceable, which are all hallmarks of specific receptor binding.

Kinetic and equilibrium binding parameters can be determined from these experiments. Scatchard analysis of saturation binding data has revealed a single binding site for [3H]2-PMPA on GCPII. These assays are crucial for determining the affinity (Kd) of PMPA for its target and the density of the target in a given tissue (Bmax). Furthermore, by performing competitive binding experiments with other non-radiolabeled compounds, these assays can be used as a high-throughput screening method to identify new and potent GCPII inhibitors.

ParameterValueDescriptionReference
Kd (Kinetic) 1 nMDissociation constant determined from rate constants (koff/kon). johnshopkins.edu
Kd (Scatchard) 2 nMDissociation constant determined from saturation binding analysis. johnshopkins.edu
Bmax 0.7 pmol/mgMaximum number of binding sites. johnshopkins.edu
kon 3 x 106 M-1s-1Association rate constant. johnshopkins.edu
koff 0.01 s-1Dissociation rate constant. johnshopkins.edu

In Vitro and In Vivo Research Models and Techniques

The use of relevant biological models is essential for understanding the mechanism of action of PMPA and for evaluating its potential as a therapeutic intervention in various disease states.

In vitro models, including immortalized cell lines and primary cell cultures, provide controlled environments to investigate the molecular mechanisms of PMPA. These systems allow researchers to study the direct effects of the compound on specific cell types and pathways without the complexities of a whole organism.

A key mechanism of PMPA is the inhibition of GCPII, which hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate (B1630785). pnas.org In conditions of glutamate excitotoxicity, which is implicated in numerous neurological disorders, inhibiting this process can be neuroprotective by both decreasing toxic glutamate levels and increasing levels of NAAG, an agonist at the neuroprotective mGluR3 receptor. pnas.orgnih.gov

Primary cell cultures have been particularly valuable in demonstrating this mechanism. For example, studies using mixed cultures of primary motor neurons (MNs) and glia have been used to model familial amyotrophic lateral sclerosis (FALS). pnas.org In these cultures, the expression of mutant superoxide (B77818) dismutase 1 (SOD1) induces MN death. Treatment with PMPA was shown to significantly protect these motor neurons from cell death. pnas.org The study further validated PMPA's mechanism of action within this system by demonstrating that it effectively inhibited the hydrolysis of radiolabeled NAAG, thereby reducing the production of glutamate. pnas.org Such models are critical for confirming target engagement and elucidating the downstream cellular consequences of GCPII inhibition.

Animal models are indispensable for studying complex diseases and for evaluating the efficacy of potential therapeutics in a whole-organism context. nih.gov PMPA has demonstrated robust efficacy in numerous preclinical animal models of neurological and psychiatric diseases. nih.govnih.gov These models are designed to replicate key aspects of human pathologies.

For instance, in the context of neurodegenerative diseases like FALS, transgenic mice expressing mutant human SOD1 are used, as they develop a progressive motor neuron degeneration similar to the human disease. pnas.org Thiol-based analogs of PMPA have been tested in these mouse models, providing critical in vivo evidence of the therapeutic potential of GCPII inhibition. pnas.org

Other relevant models where PMPA has been evaluated include:

Ischemic brain injury models: Often created by temporarily occluding a cerebral artery in rodents to mimic stroke. PMPA has been shown to reduce glutamate excitotoxicity and provide neuroprotection in these models. pnas.orgnih.gov

Neuropathic pain models: Created by nerve injury in rodents, these models are used to study chronic pain states. PMPA has shown efficacy in alleviating pain-related behaviors. pnas.org

Inflammatory bowel disease (IBD) models: Chemical induction of colitis in rodents is used to study the inflammatory processes of IBD. PMPA has demonstrated efficacy in these models, highlighting a role for GCPII outside of the nervous system. researchgate.netnih.gov

Pharmacokinetic studies in animals, such as mice and dogs, are also crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of PMPA and its prodrugs, providing data essential for clinical development. nih.gov

Animal ModelDisease/Condition StudiedKey FindingReference
Rodent models of ischemiaStroke / Brain InjuryPMPA provides neuroprotection by reducing glutamate levels. pnas.org
Transgenic mice (mutant SOD1)Amyotrophic Lateral Sclerosis (ALS)GCPII inhibitors ameliorate motor neuron degeneration. pnas.org
Rodent models of nerve injuryNeuropathic PainPMPA and its analogs show analgesic effects. pnas.org
Rodent models of colitisInflammatory Bowel Disease (IBD)Oral GCPII inhibitors demonstrate efficacy. researchgate.net
CD-1 Mice and Beagle DogsPharmacokineticsCharacterized the oral bioavailability and distribution of PMPA and its prodrugs. nih.gov

Advanced imaging techniques enable the non-invasive, real-time visualization and quantification of biological processes in vivo. In PMPA research, these modalities are critical for monitoring target engagement, assessing disease progression, and evaluating therapeutic response in preclinical animal models.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are nuclear medicine imaging techniques that use radiotracers to visualize and measure physiological processes. In the context of PMPA, the target enzyme GCPII (also known as Prostate-Specific Membrane Antigen, or PSMA) is a well-established imaging target, particularly in oncology.

Researchers have developed urea-based GCPII inhibitors that can be labeled with positron-emitting radionuclides (e.g., 18F, 68Ga, 64Cu) to create PET tracers. These radiolabeled inhibitors bind to GCPII in vivo, allowing for the visualization of tissues with high GCPII expression. This approach is widely used for imaging prostate cancer.

This imaging technology has also been applied in preclinical PMPA research. For example, imaging studies in rodents have been used to measure the uptake of GCPII-targeted PET tracers in various tissues, such as tumors and salivary glands. researchgate.net These studies can then assess how treatment with PMPA or its prodrugs affects the binding of the radiotracer, providing a direct measure of target engagement and receptor occupancy in vivo. This confirms that the drug is reaching its intended target and exerting its inhibitory effect, which is a crucial step in preclinical drug development. plos.org

Imaging ModalityTechnique/ApplicationPurpose in PMPA/GCPII ResearchReference
PET (Positron Emission Tomography)Use of radiolabeled GCPII inhibitors (e.g., 68Ga-PSMA-11)- Visualize tissues with high GCPII expression.
  • Quantify target engagement by measuring displacement of the radiotracer by PMPA.
  • researchgate.net
    SPECT (Single-Photon Emission Computed Tomography)Use of gamma-emitting radiolabeled ligands for GCPIISimilar to PET, allows for monitoring of GCPII expression and occupancy. nih.gov
    MRI (Magnetic Resonance Imaging)Anatomical and functional imaging- Assess structural changes in the brain following ischemic injury.
  • Monitor tumor volume in oncology models.
  • nih.gov

    Synthesis and Characterization of PMPA Analogs and Derivatives for Structure-Activity Relationship Studies

    Methodological advances in the study of (R)-9-(2-Phosphonylmethoxypropyl)adenine (PMPA) have been pivotal in elucidating the structural requirements for its antiviral activity. Through the synthesis and characterization of a diverse range of analogs and derivatives, researchers have systematically investigated the structure-activity relationships (SAR), leading to a deeper understanding of the compound's mechanism of action and pathways for potential optimization. These studies have primarily focused on modifications of the purine (B94841) base, the acyclic side chain, and the phosphonate (B1237965) group.

    A key determinant of the antiviral efficacy of PMPA is the stereochemistry at the chiral carbon in the propyl chain. Comparative studies of the (S)- and (R)-enantiomers of PMPA and its 2,6-diaminopurine (B158960) derivative (PMPDAP) revealed that the (R)-enantiomers are significantly more potent against HIV, by approximately 10- to 100-fold, than their (S)-counterparts. nih.gov This stereospecificity underscores the importance of the spatial arrangement of the phosphonate side chain for effective interaction with viral reverse transcriptase. The antiviral efficacy of (R)-PMPA was found to be comparable to that of 9-(2-phosphonylmethoxyethyl)adenine (PMEA), a closely related acyclic nucleoside phosphonate. nih.gov

    Modifications of the Heterocyclic Base:

    Systematic modifications of the purine and pyrimidine (B1678525) bases have been a central theme in PMPA analog research to probe the recognition elements required for antiviral activity.

    In one line of research, novel acyclic nucleoside phosphonates were synthesized with a pyrimidine base, where the phosphonomethoxypropyl group was attached at the C-6 position. nih.gov A critical finding from this work was the prerequisite of an amino group at the C-2 position of the pyrimidine ring for potent anti-HBV activity. nih.gov For instance, the 2,4-diamino-6-[(R)-2-(phosphonomethoxy)propoxy]pyrimidine analog demonstrated significant activity against both wild-type and lamivudine-resistant HBV, with a 50% effective concentration (EC₅₀) of 0.3 ± 0.2 µM against the wild-type virus. nih.gov Substitution at the C-5 position of the pyrimidine ring with a methyl group led to a tenfold decrease in antiviral activity, indicating that steric hindrance at this position is detrimental. nih.gov

    Further studies on purine derivatives of the related PMEA have provided additional SAR insights that are largely applicable to PMPA. Substitution at the 2-position of the adenine (B156593) ring with chlorine, fluorine, or a hydroxyl group was found to decrease the activity against various DNA viruses. nih.gov However, the 2,6-diaminopurine derivative (PMEDAP) exhibited high activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and varicella-zoster virus (VZV), with EC₅₀ values in the range of 0.07-2 µg/mL. nih.gov

    Interactive Data Table: Antiviral Activity of PMPA Analogs with Modified Heterocyclic Bases against HBV

    CompoundModificationEC₅₀ (µM) vs. Wild-Type HBV
    (R)-PMPAAdenine base0.5 ± 0.3
    2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine2,4-diaminopyrimidine at C-60.3 ± 0.2
    2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine5-cyano-2,4-diaminopyrimidine at C-60.14 ± 0.01
    2-amino-4-hydroxy-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine2-amino-4-hydroxypyrimidine at C-62.5 ± 0.5
    2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine5-methyl-2,4-diaminopyrimidine at C-63 ± 1

    Data sourced from Antimicrobial Agents and Chemotherapy, 2005. nih.gov

    Modifications of the Phosphonate Group: Prodrug Strategies

    A significant challenge with PMPA is its low oral bioavailability due to the negatively charged phosphonate group at physiological pH. To overcome this, various prodrug strategies have been developed, primarily involving the esterification of the phosphonate moiety to mask the negative charges and improve membrane permeability.

    A series of bis-(alkoxycarbonyloxymethyl) and bis-(acyloxymethyl) esters of PMPA have been synthesized and evaluated. nih.gov These prodrugs are designed to be chemically stable and are rapidly hydrolyzed in vivo by cellular esterases to release the active PMPA. The oral bioavailability of PMPA from these prodrugs in beagle dogs ranged from 16.0% to 37.8%. nih.gov A notable example is bis-(isopropyloxycarbonyloxymethyl) PMPA (bis-POC PMPA), which demonstrated good oral bioavailability (30.1%) and was selected for further clinical evaluation. nih.gov

    The synthesis of these prodrugs typically involves the reaction of PMPA with the appropriate alkyl or acyl chloromethyl ester in the presence of a base. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the resulting esters. The stability of these prodrugs is a critical parameter and is assessed in various biological media, including intestinal homogenates, plasma, and liver homogenates, to predict their in vivo behavior. nih.gov

    Interactive Data Table: Oral Bioavailability of PMPA from Various Prodrugs in Dogs

    ProdrugProdrug MoietyOral Bioavailability of PMPA (%)
    bis-(pivaloyloxymethyl) PMPA (bis-POM PMPA)Pivaloyloxymethyl37.8 ± 5.1
    bis-(isopropyloxycarbonyloxymethyl) PMPA (bis-POC PMPA)Isopropyloxycarbonyloxymethyl30.1 ± 7.4
    bis-(ethyloxycarbonyloxymethyl) PMPAEthyloxycarbonyloxymethyl24.9 ± 3.8
    bis-(n-propyloxycarbonyloxymethyl) PMPAn-propyloxycarbonyloxymethyl22.1 ± 5.0
    bis-(n-butyloxycarbonyloxymethyl) PMPAn-butyloxycarbonyloxymethyl16.0 ± 2.9

    Data sourced from Pharmaceutical Research, 1999. nih.gov

    Future Directions and Emerging Research Avenues

    Exploration of Novel Therapeutic Applications Beyond Established Indications

    Beyond its well-documented neuroprotective effects, research is expanding into other therapeutic domains for GCP II inhibition:

    Oncology: GCP II (also known as PSMA) is significantly upregulated in various cancers, particularly in androgen-independent and metastatic prostate cancer, as well as in the neovasculature of solid tumors. Studies have indicated that 2-PMPA can inhibit tumor growth and progression in preclinical models of ovarian cancer and prostate cancer. Its role in modulating tumor angiogenesis and its expression in cancer-associated neovasculature suggest potential as an anticancer agent or a target for drug delivery systems in oncology.

    Inflammatory Bowel Disease (IBD): Recent studies have highlighted the potential of 2-PMPA in managing inflammatory conditions. GCP II activity is markedly upregulated in the intestinal mucosa of patients with IBD and in preclinical models of colitis. Systemic administration of 2-PMPA has demonstrated robust anti-colitis activity, significantly reducing disease activity and inflammatory markers in dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis models. This suggests a novel therapeutic avenue for inflammatory gastrointestinal disorders.

    Sarcopenia and Aging: Preliminary research suggests GCP II inhibition might play a role in mitigating age-related muscle decline. Studies in aged mice indicated that 2-PMPA therapy delayed body weight loss, grip strength loss, and improved muscle mass and function. For instance, a 5-month treatment with 2-PMPA in aged mice preserved muscle mass (164.8±5.6 mg vs. 143.6±6.4 mg in vehicle-treated mice) and delayed age-related loss in grip strength (-4.75±3.22% vs. -20.98±3.73%). These findings suggest a potential therapeutic strategy for sarcopenia.

    Development of Advanced Prodrug Strategies for Enhanced Delivery and Efficacy

    The clinical utility of 2-PMPA is often limited by its highly polar nature, resulting in poor oral bioavailability, low cellular uptake, and minimal brain penetration. To overcome these challenges, significant efforts are underway to develop advanced prodrug strategies:

    Oral Bioavailability Enhancement: Prodrugs have been synthesized by masking the polar functional groups (phosphonate and carboxylates) of 2-PMPA using various moieties such as pivaloyloxymethyl (POM), alkoxycarbonyloxyalkyl (POC), and (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL). For example, tetra-ODOL-2-PMPA demonstrated an 80-fold enhancement in oral exposure compared to oral 2-PMPA in mice. These prodrugs show rapid hydrolysis in plasma and liver microsomes, facilitating the release of active 2-PMPA.

    Central Nervous System (CNS) Delivery: Strategies for enhanced brain penetration include intranasal delivery of prodrugs and conjugation to delivery systems like dendrimers. A γ-(4-acetoxybenzyl)-2-PMPA prodrug administered intranasally resulted in significantly higher 2-PMPA delivery to both plasma (4.1-fold) and brain (11-fold) in rats compared to intranasal 2-PMPA. Dendrimer-conjugated 2-PMPA (D-2PMPA) has also been developed to facilitate preferential delivery to activated microglia, showing promise for treating cognitive impairment in models of multiple sclerosis.

    Integration with Combination Therapies for Synergistic Effects

    The integration of 2-PMPA into combination therapies is being explored to enhance therapeutic outcomes and broaden its applicability:

    Neurological Disorders: Combination therapies involving GCPII inhibitors are being investigated to target complex neurological conditions. For instance, studies suggest that combining GCPII inhibitors with mGluR modulators could enhance target engagement and therapeutic efficacy. The interplay between NAAG, mGluR3, and glutamate (B1630785) signaling pathways presents opportunities for synergistic effects when targeting conditions like schizophrenia or neurodegenerative diseases.

    Cancer Therapy: In oncology, combining 2-PMPA with conventional chemotherapeutics is being explored to potentially overcome drug resistance mechanisms and improve treatment outcomes in various cancer models. For example, combining 2-PMPA with CB-839 showed a more significant decrease in tumor size compared to either drug alone.

    Pain Management: Research into pain pathways indicates that NAAG signaling, modulated by GCP II inhibition, plays a role in inflammatory and neuropathic pain. Systemic administration of NAAG peptidase inhibitors like 2-PMPA has shown antinociceptive effects in various pain models. Combinations targeting specific pain mechanisms or utilizing the neuroprotective properties of GCPII inhibitors alongside other analgesics could offer novel pain management strategies.

    Uncovering Additional Mechanisms of Action and Downstream Biological Effects

    While 2-PMPA's primary mechanism involves the inhibition of GCP II, ongoing research aims to elucidate further downstream biological effects and potential alternative mechanisms:

    Modulation of Glutamatergic Neurotransmission: The inhibition of GCP II by 2-PMPA leads to increased levels of NAAG, which in turn activates presynaptic mGluR3 receptors. This activation reduces glutamate release, thereby mitigating excitotoxicity. Further research is exploring the precise downstream signaling cascades initiated by NAAG-mGluR3 interactions, including effects on intracellular calcium levels and second messenger systems.

    Inflammatory Pathways: In the context of IBD, studies suggest that 2-PMPA's therapeutic effects may involve not only GCP II inhibition but also modulation of inflammatory cell infiltration and chemokine expression in the gut. For example, in DSS-induced colitis, 2-PMPA treatment led to protection of the crypts and a drastic reduction of inflammatory cell infiltration. Understanding these broader anti-inflammatory mechanisms could reveal additional therapeutic applications.

    Microglial Activation and Neuroinflammation: In neuroinflammatory conditions like multiple sclerosis, GCP II activity is upregulated in activated microglia. Research into dendrimer-conjugated 2-PMPA highlights its ability to target activated microglia, suggesting a role in modulating neuroinflammatory responses beyond direct NAAG metabolism. The increased expression of GCP II in aged muscle is also associated with infiltrating macrophages, indicating inflammation as a potential target for 2-PMPA's role in preserving muscle function during aging.

    Q & A

    Basic Research: How is PMPA sodium synthesized and characterized for purity in preclinical studies?

    Methodological Answer:
    this compound (tenofovir disoproxil fumarate) is synthesized via esterification of the parent phosphonic acid compound, PMPA, with isopropyloxycarbonyloxymethyl (POC) groups. Critical steps include:

    • Purification : Use reverse-phase HPLC with UV detection (λ = 260 nm) to isolate the prodrug and confirm purity ≥98% .
    • Characterization : Validate via nuclear magnetic resonance (NMR) for structural integrity and mass spectrometry (MS) for molecular weight confirmation. Stability studies under varying pH and temperature conditions are essential to assess shelf-life for in vivo use .

    Basic Research: What analytical methods are recommended for quantifying this compound in biological matrices?

    Methodological Answer:
    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to PMPA's high hydrophilicity and low molecular weight (287.2 g/mol). Key parameters:

    • Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove interferents.
    • Chromatography : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution).
    • Validation : Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

    Advanced Research: How can computational protein design optimize this compound’s binding affinity for biosensor applications?

    Methodological Answer:
    Computational redesign of periplasmic binding proteins (e.g., glucose-binding protein) involves:

    • Ligand Docking : Use Rosetta or AutoDock to model PMPA’s interaction with residues in the binding pocket.
    • Mutagenesis : Introduce 9–12 mutations (e.g., replacing polar residues with hydrophobic ones) to enhance PMPA-specific binding.
    • Validation : Fluorescence spectroscopy (ex/em = 488/520 nm) quantifies binding affinity (Kd = 45 nM to 10 µM). Alanine-scanning mutagenesis identifies critical residues .

    Advanced Research: How do micellar systems (e.g., sodium lauryl sulfate) affect PMPA’s oxidation kinetics in surfactant-mediated reactions?

    Methodological Answer:
    In micellar media, PMPA’s oxidation of N-alkyl anilines follows a two-phase mechanism:

    • Rate Enhancement : Below critical micellar concentration (CMC), anionic micelles stabilize the transition state via electrostatic interactions, increasing reaction rates.
    • Rate Retardation : Above CMC, micelles sequester reactants, reducing collision frequency.
    • Binding Constants : Calculate using the pseudo-phase model with kinetic data (e.g., kobs vs. [SLS]) to determine substrate-micelle affinity .

    Advanced Research: How can contradictory data on PMPA prodrug efficacy (e.g., bis(POC)PMPA vs. carbonate esters) be resolved in patent disputes?

    Methodological Answer:
    Address discrepancies through:

    • Comparative Studies : Conduct head-to-head in vitro assays (e.g., anti-HIV activity in PBMCs) under identical conditions. For example, bis(POC)PMPA shows >100-fold higher efficacy than PMPA in T-cell lines .
    • Data Validation : Use independent replication (e.g., third-party labs) and meta-analysis of binding constants (Kd) and IC50 values.
    • Legal Frameworks : Reference patent guidelines (e.g., China’s Supreme Court rulings) requiring objective evidence of "unexpected technical effects" for prodrug claims .

    Advanced Research: What in vivo models best predict this compound’s translational potential for antiviral therapy?

    Methodological Answer:

    • Primate Models : Rhesus macaques infected with SIV (simian immunodeficiency virus) are the gold standard. Key metrics include viral load reduction (≥2-log drop) and CD4+ T-cell preservation over 28 days .
    • Resistance Profiling : Sequence viral RNA post-treatment to monitor mutations (e.g., K65R in reverse transcriptase) and compare with clinical HIV isolates.

    Advanced Research: How can fluorescence-based assays validate PMPA’s specificity in nerve agent detection systems?

    Methodological Answer:

    • Competitive Binding : Co-incubate PMPA with nerve agent surrogates (e.g., soman) and measure fluorescence quenching (e.g., Förster resonance energy transfer (FRET)).
    • Dose-Response Curves : Plot PMPA concentration vs. signal intensity (EC50 = ~100 nM) to confirm dynamic range.
    • Interference Testing : Validate against structurally similar organophosphates (e.g., paraoxon) to rule out cross-reactivity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.